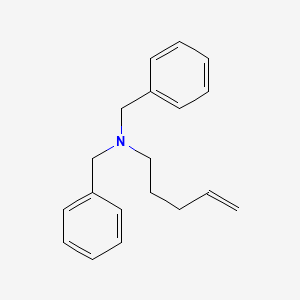
3-(三氟甲基)丁酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(trifluoromethyl)crotonate is an organic compound with the molecular formula C7H9F3O2. It is a derivative of crotonic acid, where the hydrogen atoms on the third carbon are replaced by trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
科学研究应用
Ethyl 3-(trifluoromethyl)crotonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties to the resulting compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated groups for enhanced bioactivity.
Industry: Ethyl 3-(trifluoromethyl)crotonate is used in the production of agrochemicals, polymers, and specialty chemicals.
作用机制
Ethyl 3-(trifluoromethyl)crotonate is an organic compound with the chemical formula C7H9F3O2 . It is a colorless liquid and is used in proteomics research .
Target of Action
It’s known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It’s known that the compound contains a trifluoromethyl and crotonate functional groups , which may interact with its targets in a specific manner.
Biochemical Pathways
As a compound used in proteomics research , it may be involved in pathways related to protein synthesis or degradation.
Result of Action
Given its use in proteomics research , it may influence protein-related processes at the molecular and cellular levels.
Conclusion
While Ethyl 3-(trifluoromethyl)crotonate is a compound of interest in proteomics research , the specific details of its mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action are areas that require further research. This highlights the complexity and the ongoing nature of scientific discovery in the field of biochemistry.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3-(trifluoromethyl)crotonate can be synthesized through several methods. One common method involves the reaction of ethyl crotonate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of ethyl 3-(trifluoromethyl)crotonate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
化学反应分析
Types of Reactions: Ethyl 3-(trifluoromethyl)crotonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
相似化合物的比较
Ethyl crotonate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 3-(trifluoromethyl)crotonate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-(Trifluoromethyl)crotonic acid: The acid form of the compound, which has different solubility and reactivity characteristics.
Uniqueness: Ethyl 3-(trifluoromethyl)crotonate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in applications requiring high reactivity and specificity.
属性
CAS 编号 |
24490-03-7 |
|---|---|
分子式 |
C7H9F3O2 |
分子量 |
182.14 g/mol |
IUPAC 名称 |
ethyl 4,4,4-trifluoro-3-methylbut-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h4H,3H2,1-2H3 |
InChI 键 |
OSZLARYVWBUKTG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)C(F)(F)F |
手性 SMILES |
CCOC(=O)/C=C(\C)/C(F)(F)F |
规范 SMILES |
CCOC(=O)C=C(C)C(F)(F)F |
Pictograms |
Flammable; Corrosive; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


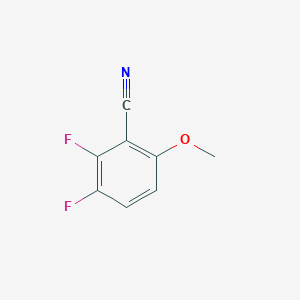
![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)
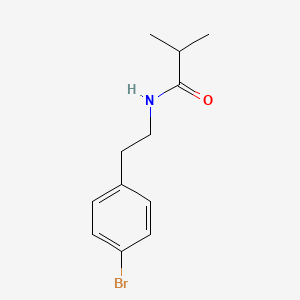
![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)
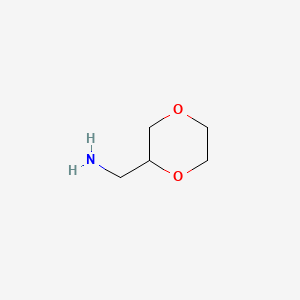
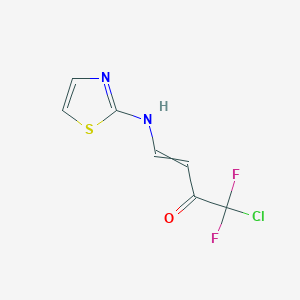
![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)
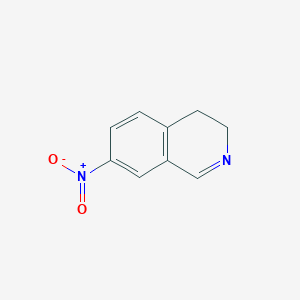
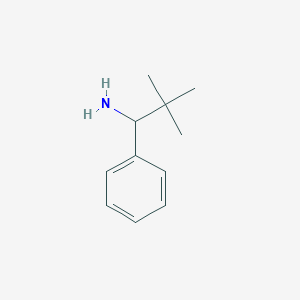
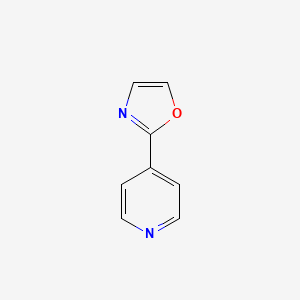
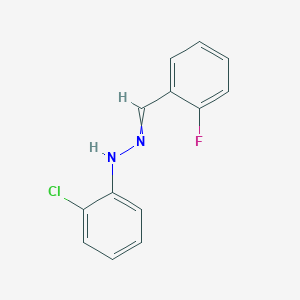

![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-propen-1-one](/img/structure/B1308838.png)
